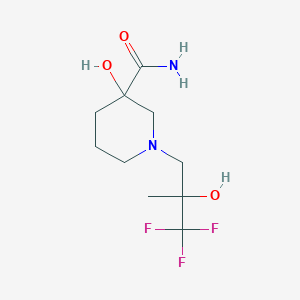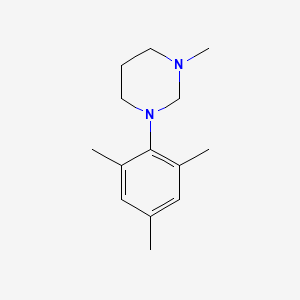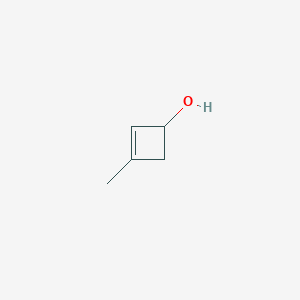
3-Methylcyclobut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclobut-2-en-1-ol is an organic compound with the molecular formula C₅H₈O It is a cyclobutene derivative with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclobut-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 3-methyl-1,3-butadiene in the presence of a suitable catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 3-methyl-2-buten-1-ol, followed by cyclization under controlled conditions. This process allows for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 3-methylcyclobut-2-en-1-one or 3-methylcyclobut-2-en-1-al.
Reduction: The major product is 3-methylcyclobutanol.
Substitution: The products depend on the substituent introduced, such as 3-methylcyclobut-2-en-1-chloride or 3-methylcyclobut-2-en-1-bromide.
Aplicaciones Científicas De Investigación
3-Methylcyclobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methylcyclobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcyclobut-1-en-2-ol
- 4-Methylcyclobut-2-en-1-ol
- 2-Methylcyclobut-3-en-1-ol
Comparison
Compared to similar compounds, 3-Methylcyclobut-2-en-1-ol is unique due to the position of its hydroxyl and methyl groups. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the position of the hydroxyl group affects its ability to form hydrogen bonds and participate in substitution reactions.
Propiedades
Fórmula molecular |
C5H8O |
|---|---|
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
3-methylcyclobut-2-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-4-2-5(6)3-4/h2,5-6H,3H2,1H3 |
Clave InChI |
XILHUPOOIGSHDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


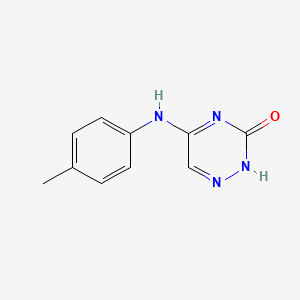
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
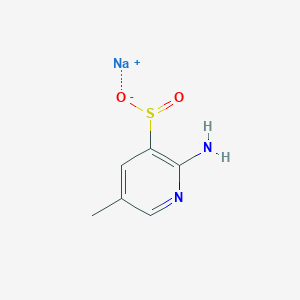

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)


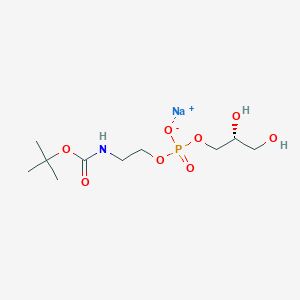
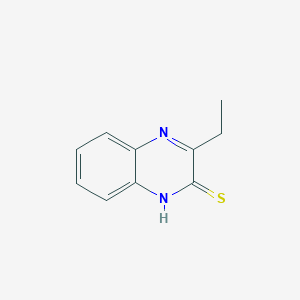

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
